8-Allyl-2-oxo-2H-chromene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone at 50°C . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

化学反応の分析

Types of Reactions: 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the allyl group, often using reagents like sodium azide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dry acetone.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of azide derivatives.

科学的研究の応用

Biological Applications

1. Antimicrobial Activity

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 30 µg/mL |

| This compound | Escherichia coli | 40 µg/mL |

| This compound | Pseudomonas aeruginosa | 50 µg/mL |

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against resistant bacterial strains. The results demonstrated that modifications at the chromene ring significantly enhanced antimicrobial activity, highlighting its potential as a therapeutic agent against infections.

2. Anti-inflammatory Properties

The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Table 2: COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 45 | 70 |

Case Study: In Vivo Anti-inflammatory Effects

In animal models, treatment with this compound resulted in a marked reduction in inflammation markers, suggesting its potential use in managing inflammatory diseases.

Medicinal Chemistry Applications

1. Enzyme Inhibition

Research has indicated that this compound can inhibit enzymes like pancreatic lipase, which is relevant for obesity treatment by reducing dietary fat absorption.

Table 3: Enzyme Inhibition Mechanism

| Enzyme | Mode of Action |

|---|---|

| Pancreatic lipase | Competitive inhibition |

Case Study: Lipase Inhibition

A study demonstrated that this compound effectively inhibited pancreatic lipase activity, leading to decreased fat digestion and absorption in experimental models.

Material Science Applications

1. Photocleavable Protecting Groups

The compound is being explored for its use as a photocleavable protecting group in organic synthesis, particularly in the development of pH-sensitive polymers for biomedical applications.

Table 4: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 350 |

| Emission Maximum (nm) | 450 |

| Quantum Yield | 0.25 |

Case Study: Photophysical Characterization

Recent research characterized the photophysical properties of the compound, revealing its potential utility in organic light-emitting diodes (OLEDs) and laser dyes due to its solid-state fluorescence.

作用機序

The mechanism of action of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit pancreatic lipase by binding to its active site, thereby preventing the breakdown of triglycerides . The compound’s structure allows it to form stable complexes with metal ions, making it useful in sensor applications .

類似化合物との比較

7-Hydroxycoumarin: Known for its antioxidant and anti-inflammatory properties.

Coumarin-3-carboxamide: Investigated for its potential as a pancreatic lipase inhibitor.

S-benzylated coumarins: Studied for their antimicrobial activities.

Uniqueness: 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid stands out due to its unique allyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and a valuable tool in medicinal research .

生物活性

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

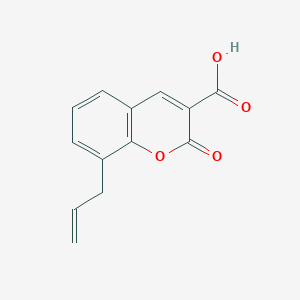

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chromene core with an allyl group at the 8-position and a carboxylic acid functional group at the 3-position. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and microbial growth, thereby exhibiting potential as an anticancer and antimicrobial agent.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 62.5–125 μM .

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 62.5–125 |

| Enterococcus faecalis | 62.5–125 |

| Escherichia coli | 100–200 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Study on Chagas Disease

A notable study evaluated a library of coumarins, including derivatives like this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated promising inhibitory effects on the enzyme glyceraldehyde-3-phosphate-dehydrogenase (gGAPDH), with IC50 values ranging from 80 to 130 µM .

Cytotoxicity Assessment

Research assessing the cytotoxic effects of this compound on human cancer cell lines revealed significant cytotoxicity at concentrations above 50 µM. The study utilized various assays to determine cell viability and apoptosis rates, confirming its potential as a therapeutic agent .

特性

IUPAC Name |

2-oxo-8-prop-2-enylchromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-2-4-8-5-3-6-9-7-10(12(14)15)13(16)17-11(8)9/h2-3,5-7H,1,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQLJVWNLVXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。